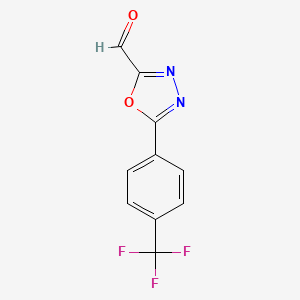

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde

Description

Structural Significance of 1,3,4-Oxadiazole Core in Heterocyclic Systems

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its planar, conjugated structure enables delocalization of π-electrons, conferring thermal stability and rigidity. These properties make it an ideal scaffold for medicinal chemistry, where it often serves as a bioisostere for carboxylic acid derivatives. The oxadiazole’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 5-positions, while its lone pairs participate in hydrogen bonding with biological targets like histone deacetylases.

Table 1: Comparative Electronic and Biological Properties of 1,3,4-Oxadiazole Derivatives

(EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group)

The carbaldehyde functional group at position 2 in 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde enhances electrophilicity, enabling Schiff base formation with biological amines. This reactivity underpins its role as a precursor for imine-linked pharmaceuticals.

Role of Trifluoromethyl Substituents in Modulating Electronic Properties

The trifluoromethyl (-CF₃) group exerts a -I inductive effect due to fluorine’s high electronegativity (3.98 Pauling scale), withdrawing electron density from the phenyl ring. This effect is quantified by the Hammett substituent constant (σₚ = 0.54 for -CF₃), which predicts a 10⁰.⁵⁴ ≈ 3.5-fold increase in acidity for para-substituted benzoic acids compared to hydrogen. In this compound, the -CF₃ group:

- Reduces Electron Density : The oxadiazole’s LUMO energy decreases by ~1.2 eV, facilitating nucleophilic attack at the carbaldehyde carbon.

- Enhances Metabolic Stability : Fluorine’s low polarizability (molar refractivity = 1.03) reduces oxidative metabolism, extending half-life in vivo.

- Induces Conformational Restriction : The -CF₃ group’s van der Waals radius (2.7 Å) sterically hinders free rotation of the phenyl ring, favoring planar conformations that optimize π-stacking with aromatic amino acids.

Table 2: Hammett Constants (σ) for Common Substituents

| Substituent | σₚ (Para) | σₘ (Meta) | Electronic Effect |

|---|---|---|---|

| -CF₃ | 0.54 | 0.43 | Strong EWG |

| -NO₂ | 1.27 | 1.49 | Very Strong EWG |

| -OCH₃ | -0.27 | 0.12 | Moderate EDG |

| -CH₃ | -0.17 | -0.07 | Weak EDG |

Data from the Hammett equation demonstrates that -CF₃’s σₚ value (0.54) exceeds that of halogens (-F: 0.06, -Cl: 0.23), making it one of the most powerful EWGs in aromatic systems. This property is exploited in superelectrophilic reactions, where -CF₃-substituted oxadiazoles undergo regioselective Friedel-Crafts alkylation at 60°C with 86–98% yields.

Structure

3D Structure

Properties

Molecular Formula |

C10H5F3N2O2 |

|---|---|

Molecular Weight |

242.15 g/mol |

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carbaldehyde |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-1-6(2-4-7)9-15-14-8(5-16)17-9/h1-5H |

InChI Key |

VRVDLTVJOGHSNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with aldehydes. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) at position 2 of the oxadiazole ring participates in nucleophilic additions. Common reagents include amines and hydrazines:

-

Hydrazine derivatives form hydrazones, which are precursors for further cyclization into pyrazole or triazole derivatives .

-

Primary amines generate Schiff bases under mild conditions (e.g., ethanol, room temperature), with the reaction typically monitored via IR spectroscopy for C=N bond formation (~1640 cm⁻¹) .

Example Reaction:

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With thiosemicarbazides : Cyclization in the presence of carbon disulfide (CS₂) and base yields 1,3,4-oxadiazole-2-thione derivatives .

-

Photoredox catalysis : Reacts with diazo compounds under visible light to form 2,5-disubstituted 1,3,4-oxadiazoles via radical intermediates .

Key Conditions:

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| CS₂ + KOH | Ethanol | Reflux | Oxadiazole-2-thione | 75% | |

| Diazo compound + Ru(bpy)₃²⁺ | DCM | RT, light | 2,5-Disubstituted oxadiazole | 62–89% |

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to the meta and para positions due to its strong electron-withdrawing effect. Reported reactions include:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C to avoid ring degradation.

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products depending on stoichiometry .

Regioselectivity:

Oxidation and Reduction

-

Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carboxylic acid.

-

Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol, yielding 2-(hydroxymethyl)-1,3,4-oxadiazole derivatives .

Typical Yields:

Mannich Reaction

The aldehyde participates in three-component Mannich reactions with formaldehyde and amines:

-

Yields range from 75–94% when using ethanol/water as the solvent .

-

Products exhibit enhanced antimicrobial activity against Bacillus spp. .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:

-

The trifluoromethylphenyl group undergoes coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .

-

Reaction conditions: DMF, 80°C, 12 hours.

Example Product:

Biological Activity Correlations

Derivatives of this compound show:

Scientific Research Applications

Anticancer Activity

The primary application of 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde lies in its anticancer properties. Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative effects against multiple cancer cell lines.

Case Studies and Findings

- Broad-Spectrum Anticancer Activity : A study evaluated various oxadiazole derivatives against a panel of 58 cancer cell lines representing nine different types of cancer. Among these, the compound showed a high level of efficacy with inhibition rates reaching up to 90% against specific cell lines such as T-47D breast cancer and SK-MEL-5 melanoma .

- Mechanism-Based Approaches : Research indicates that oxadiazoles can induce apoptosis in cancer cells. For instance, a derivative was shown to inhibit key signaling pathways associated with tumor growth and survival, including EGFR and Src kinases, with an IC50 value as low as 0.24 μM for EGFR inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | % Inhibition | IC50 (μM) |

|---|---|---|---|

| This compound | T-47D (Breast) | 90.47% | - |

| - | SK-MEL-5 (Melanoma) | 84.32% | - |

| N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | CCRF-CEM | 68.89% | - |

| - | K-562 (Leukemia) | 47.22% | - |

Antioxidant Properties

In addition to anticancer effects, some derivatives of this compound have shown promising antioxidant activities. For example, one derivative exhibited an IC50 value of 15.14 μM in DPPH assays, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Heterocycle Core Variations: Oxadiazole vs. Thiadiazole: Replacing oxygen with sulfur (e.g., thiadiazole in ) increases polarizability and alters hydrogen-bonding capacity. Thiadiazoles are often more electron-rich, influencing binding to biological targets . Oxadiazole vs. Pyrazole: Pyrazole () contains two adjacent nitrogen atoms, enabling stronger hydrogen-bond donor/acceptor interactions. This makes pyrazole derivatives more versatile in drug design.

Substituent Effects: Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The -CF₃ group () offers superior electron-withdrawing effects and lipophilicity compared to -Cl (), enhancing membrane permeability and resistance to metabolic oxidation. Phenoxy vs.

Functional Group Reactivity: Carbaldehyde (-CHO) vs. Carboxamide (-CONH₂): The aldehyde in is highly reactive, enabling rapid derivatization, while the carboxamide in provides stability and hydrogen-bonding capacity for sustained biological activity.

Biological Implications: The carbaldehyde-containing oxadiazole () is ideal for covalent inhibitor design (e.g., targeting cysteine residues in enzymes). Thiadiazole derivatives () are noted for their antimicrobial and anti-inflammatory properties, likely due to sulfur’s role in modulating electron transport.

Spectroscopic and Physical Properties

- IR Spectroscopy : Carboxamide derivatives () show strong N-H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹), absent in carbaldehyde analogs.

- NMR : The -CF₃ group in causes distinct ¹⁹F NMR shifts (~-60 ppm), while chloro substituents () produce characteristic ¹³C signals (~110 ppm).

- Solubility : Trifluoromethyl groups reduce aqueous solubility but improve lipid bilayer penetration compared to methyl or chloro substituents.

Biological Activity

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. The compound's IUPAC name reflects its oxadiazole core, known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| K-562 | 0.96 | Inhibition of EGFR signaling |

| HeLa | 1.20 | Cell cycle arrest in G1 phase |

The anticancer effects are attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry studies revealed that treatment with the compound leads to increased apoptosis in cancer cells, as indicated by elevated levels of cleaved caspase-3 .

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

In Vitro Antimicrobial Studies

Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | Active against monoresistant strains |

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where this compound was identified as one of the most promising candidates due to its dual action against cancer and bacterial infections .

Q & A

Basic Research Question

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. In related oxadiazole-thiol derivatives, broad signals (e.g., δ 10.66 ppm) may indicate exchangeable protons, necessitating D₂O shake tests to confirm .

- HRMS : The molecular ion [M-H]⁻ should match the calculated mass (e.g., m/z 244.9996 for the thiol analog) .

Advanced Consideration : For ambiguous cases, X-ray crystallography (using SHELXL or ORTEP-III ) resolves structural uncertainties. For example, in analogous compounds, C=O bond lengths (~1.21 Å) and planarity of the oxadiazole ring confirm the aldehyde geometry .

How should researchers design bioactivity assays to evaluate Rho kinase inhibition by this compound?

Basic Research Question

Use in vitro kinase inhibition assays with recombinant Rho kinase. Include positive controls (e.g., Y-27632) and measure IC₅₀ values via fluorescence-based ADP-Glo™ assays. Test concentrations ranging from 0.1–100 µM .

Advanced Consideration : Address contradictory data by validating target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm direct binding. Assess off-target effects via kinome-wide profiling.

How can conflicting NMR data (e.g., unexpected peaks) be resolved during structural analysis?

Basic Research Question

Unexpected peaks may arise from impurities or tautomerism. For example, the oxadiazole-thiol analog in showed a broad singlet (δ 10.66 ppm) due to thiol proton exchange. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects .

Advanced Consideration : Employ 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns. For crystallographic ambiguities, refine data with SHELXL and validate using R-factor convergence (<5%).

What computational strategies predict the reactivity of the trifluoromethyl group in further derivatization?

Basic Research Question

Use DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing effects of the -CF₃ group. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Advanced Consideration : Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., Rho kinase’s ATP-binding pocket). Compare with crystallographic data from related inhibitors .

How can HPLC methods be validated to assess compound purity and stability?

Basic Research Question

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Validate parameters: retention time (e.g., 6.92 min for the thiol analog ), linearity (R² >0.99), and LOD/LOQ.

Advanced Consideration : For stability studies, conduct accelerated degradation (40°C/75% RH) and analyze degradation products via LC-MS. Use forced degradation (acid/base/oxidative stress) to identify labile sites.

What mechanistic insights explain the formation of the carbaldehyde group during synthesis?

Basic Research Question

The aldehyde group is introduced via Vilsmeier-Haack reaction, where DMF/POCl₃ generates an electrophilic intermediate that reacts with the oxadiazole ring. Key steps: (1) formation of iminium ion, (2) nucleophilic attack, (3) hydrolysis to aldehyde .

Advanced Consideration : Use isotopic labeling (e.g., DMF-d₇) and in-situ NMR to track intermediate formation. Optimize POCl₃ stoichiometry to minimize over-oxidation to carboxylic acid.

How should stability studies be designed to evaluate storage conditions for this compound?

Basic Research Question

Conduct kinetic stability assessments:

- Thermal Stability : TGA/DSC to determine decomposition temperature.

- Photostability : Expose to UV light (320–400 nm) and monitor via HPLC.

- Hygroscopicity : Store at 25°C/60% RH and measure mass change .

Advanced Consideration : Use QSPR models to predict shelf-life based on molecular descriptors (e.g., logP, polar surface area).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.